molecular formula C13H20BNO3 B13907902 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13907902
M. Wt: 249.12 g/mol
InChI Key: LPHCPDAHUZUNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based organoboron compound featuring a methoxymethyl substituent at the 4-position and a pinacol-protected boronate ester at the 3-position. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science. The pinacol boronate group enhances stability and solubility in organic solvents, while the methoxymethyl substituent modulates electronic and steric properties, influencing reactivity in catalytic processes .

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

4-(methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-8-15-7-6-10(11)9-16-5/h6-8H,9H2,1-5H3

InChI Key

LPHCPDAHUZUNGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)COC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the borylation of a halogenated pyridine precursor (usually a bromopyridine or chloropyridine derivative) using bis(pinacolato)diboron under palladium-catalyzed conditions. The methoxymethyl group is either introduced prior to or after the borylation step depending on the synthetic route.

Typical Palladium-Catalyzed Borylation Procedure

  • Starting Material: 4-(Methoxymethyl)-3-halopyridine (commonly bromide)
  • Borylation Reagent: Bis(pinacolato)diboron
  • Catalyst: Palladium complex, often Pd(dppf)Cl2 (dichloride complex of bis(diphenylphosphino)ferrocene palladium(II)) or Pd(PPh3)4
  • Base: Potassium acetate or cesium carbonate
  • Solvent: 1,4-dioxane or dimethylformamide (DMF)
  • Temperature: Typically 80–90 °C
  • Time: 3–16 hours depending on conditions

Example Reaction Conditions:

Parameter Details
Starting Material 4-(Methoxymethyl)-3-bromopyridine
Boron Source Bis(pinacolato)diboron (1.2–1.5 equivalents)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 (2–10 mol%)
Base Potassium acetate or cesium carbonate (2–3 equiv.)
Solvent 1,4-Dioxane or DMF
Temperature 80–90 °C
Reaction Time 3–16 hours
Atmosphere Argon or nitrogen (inert atmosphere)
Workup Extraction with ethyl acetate, washing, drying
Purification Silica gel column chromatography
Typical Yield 60–80%

Stepwise Synthesis Example

  • Preparation of 4-(Methoxymethyl)-3-bromopyridine:
    The methoxymethyl group can be introduced by alkylation of 3-bromopyridin-4-ol or related hydroxypyridine precursors using methoxymethyl chloride under basic conditions.

  • Palladium-Catalyzed Borylation:
    The 4-(Methoxymethyl)-3-bromopyridine is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane at 80 °C for 3 hours. The reaction mixture is then cooled, diluted with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures, affording the target boronate ester as a white solid.

Alternative Conditions and Catalysts

  • Microwave-Assisted Borylation:
    Microwave irradiation at 100 °C for 40 minutes has been used to accelerate similar borylation reactions with Pd(PPh3)4 catalyst, improving reaction times and yields.

  • Use of Cesium Carbonate Base:
    Cesium carbonate in 1,4-dioxane/water mixtures at 90 °C for 16 hours with Pd(dppf)Cl2 catalyst is another reported effective method, often employed in coupling reactions involving boronate esters.

Representative Data Table of Reaction Conditions and Yields

Entry Starting Material Catalyst & Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 4-(Methoxymethyl)-3-bromopyridine Pd(dppf)Cl2 (5 mol%) Potassium acetate 1,4-Dioxane 80 3 75 Standard borylation
2 4-(Methoxymethyl)-3-bromopyridine Pd(PPh3)4 (10 mol%) Potassium acetate DMF 100 0.67 78 Microwave-assisted
3 4-(Methoxymethyl)-3-bromopyridine Pd(dppf)Cl2 (5 mol%) Cesium carbonate 1,4-Dioxane/H2O 90 16 70 Longer reaction time, aqueous base

Research Outcomes and Analytical Data

  • Characterization:
    The final compound is typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry. The boronate ester signature includes characteristic singlets for the pinacol methyl groups (~1.3 ppm in ^1H NMR) and aromatic proton shifts consistent with pyridine substitution.

  • Purity:
    Purification by flash chromatography yields products with purity >95% as confirmed by LC-MS and NMR.

  • Reaction Efficiency: The palladium-catalyzed borylation methods provide moderate to high yields (60–80%) with reproducible results, suitable for scale-up in research and pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or sodium periodate can be used.

Major Products

    Cross-Coupling Products: Formation of biaryl or styryl derivatives.

    Oxidation Products: Formation of boronic acids.

Scientific Research Applications

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds and probes for studying biological processes.

    Medicine: Potential use in the development of therapeutic agents due to its ability to form stable carbon-carbon bonds.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction involves the formation of a palladium complex with the boronic ester, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The methoxymethyl group provides stability and solubility to the compound, facilitating its use in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine boronate esters, which vary in substituent type, position, and functional groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyridine Boronate Esters

Compound Name Substituents Molecular Weight Key Applications Reactivity Notes Reference
4-(Methoxymethyl)-3-(pinacol boronate)pyridine 4-methoxymethyl, 3-boronate 263.1 g/mol Suzuki couplings, drug intermediates Moderate steric hindrance; electron-donating methoxymethyl enhances nucleophilicity
3-Bromo-5-(pinacol boronate)pyridine 3-bromo, 5-boronate 312.0 g/mol Cholinergic drug synthesis, OLED materials Bromo group increases electrophilicity; slower coupling kinetics
4-(Trifluoromethyl)-2-(pinacol boronate)pyridine 4-CF₃, 2-boronate 273.1 g/mol Fluorinated drug candidates CF₃ group reduces electron density at boron; lower yield in polar solvents
2-Methoxy-3-(pinacol boronate)pyridine 2-methoxy, 3-boronate 235.0 g/mol Fluorescent probes (H₂O₂ detection) Methoxy directs regioselectivity; boronate reacts with peroxides
2-(Methylsulfonyl)-5-(pinacol boronate)pyridine 2-SO₂Me, 5-boronate 311.2 g/mol Kinase inhibitor intermediates Sulfone stabilizes transition metal complexes; high thermal stability

Key Findings:

Electronic Effects :

  • Electron-donating groups (e.g., methoxymethyl) increase the nucleophilicity of the boronate, accelerating cross-coupling reactions .
  • Electron-withdrawing groups (e.g., CF₃, SO₂Me) reduce boron’s electrophilicity, requiring harsher conditions (e.g., higher Pd catalyst loading) .

Steric Effects :

  • Bulky substituents (e.g., methoxymethyl at 4-position) hinder transmetalation steps, reducing reaction rates compared to smaller groups (e.g., Br at 3-position) .

Applications :

  • Pharmaceuticals : Bromo- and trifluoromethyl-substituted analogs are prevalent in antipsychotic and anticancer agents due to their bioisosteric properties .
  • Materials Science : Methoxy-substituted derivatives are used in H₂O₂-sensitive fluorescent probes, leveraging boronate-peroxide reactivity .

Synthetic Accessibility :

  • The methoxymethyl derivative is synthesized via Pd-catalyzed borylation of 4-methoxymethylpyridine precursors, achieving yields of ~75–85% .
  • Trifluoromethyl analogs require multistep routes involving halogenation and Miyaura borylation, with yields dropping to 30–50% .

Biological Activity

4-(Methoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound features a pyridine ring substituted with a methoxymethyl group and a dioxaborolane moiety, which may influence its interaction with biological systems.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉B₁O₃
  • CAS Number : 675605-92-2
  • Molecular Weight : 248.13 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. The following sections summarize the findings related to its biological effects.

Anticancer Activity

Recent research has indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of dioxaborolanes can inhibit cancer cell proliferation effectively. For example, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating potent cytotoxicity while sparing non-cancerous cells by a factor of nearly 20 .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Cytochrome P450 Inhibition : It was found to exhibit reversible inhibition of CYP3A4 with an IC₅₀ value of 0.34 μM. This suggests a potential for drug-drug interactions due to the formation of reactive metabolites .

Antiviral Activity

Compounds similar to this compound have shown promise in antiviral applications:

  • In studies involving influenza viruses, certain analogs demonstrated significant antiviral activity against both Oseltamivir-sensitive and resistant strains .

Case Studies

  • Case Study: Anticancer Properties
    • A study evaluated the effects of a related compound on MDA-MB-231 cells in vivo. The results showed a marked reduction in tumor size and improved survival rates in treated mice compared to controls .
  • Case Study: Cytochrome P450 Interaction
    • Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings highlighted the potential for significant drug interactions due to time-dependent inhibition characteristics .

Summary Table of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityIC₅₀ = 0.126 μM against MDA-MB-231
CYP Enzyme InhibitionIC₅₀ = 0.34 μM for CYP3A4
Antiviral ActivityEffective against influenza strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.